![molecular formula C14H17BrN4O B2531912 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034460-63-2](/img/structure/B2531912.png)
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, along with a 1,2,3-triazole ring, a type of heterocyclic compound . The compound also includes a bromine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide group, a 1,2,3-triazole ring, a bromine atom, and a methyl group . Unfortunately, the specific 3D structure is not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
Compounds with bromo, benzamide, and triazole functionalities have been synthesized and characterized for various purposes, including the development of pharmaceutical agents and materials science. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have been explored, demonstrating the potential for creating metal complexes with specific chemical properties (Binzet et al., 2009).
Medicinal Chemistry Applications
Bromo and benzamide derivatives have been investigated for their potential medicinal properties, including antimicrobial and anticonvulsant activities. Although these studies do not directly mention the specific compound, they highlight the relevance of bromo and benzamide functionalities in drug discovery. For instance, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, suggesting the utility of these scaffolds in developing new therapeutic agents (Abunada et al., 2008).
Chemical Synthesis and Building Blocks
Compounds featuring bromo, benzamide, and triazole groups are often used as intermediates or building blocks in organic synthesis, enabling the construction of more complex molecules. For example, the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides has been reported, showcasing the versatility of these compounds in synthesizing heterocyclic structures (Saeed & Rafique, 2013).
Supramolecular Chemistry
The structural motifs present in bromo, benzamide, and triazole derivatives lend themselves to studies in supramolecular chemistry, where the formation of complex structures through non-covalent interactions is of interest. For instance, N-(thiazol-2-yl)benzamide derivatives have been explored as a new series of supramolecular gelators, examining the role of methyl functionality and S⋯O interaction (Yadav & Ballabh, 2020).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. The bromine atom could potentially form a halogen bond with a suitable acceptor in the target protein, contributing to the binding affinity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on various factors such as its chemical structure, solubility, and stability. The presence of the bromine atom might influence these properties, as halogens are often used in drug design to improve potency, selectivity, or metabolic stability .
properties
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATYKSOOTXPNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.